molecular formula C14H23NO4 B1410563 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester CAS No. 1417098-22-6

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

Cat. No. B1410563
CAS RN: 1417098-22-6
M. Wt: 269.34 g/mol
InChI Key: KMKAUFKZZQLHBO-UHFFFAOYSA-N
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Description

Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester (commonly referred to as SGC09822) is a chemical compound with the following molecular formula: C₁₈H₂₄N₂O₄ . It belongs to the class of spiro compounds and contains a unique five-membered cyclopentapyrrole ring fused with a dioxolane moiety .


Synthesis Analysis


Molecular Structure Analysis

SGC09822 exhibits a spirocyclic structure, characterized by the fusion of the cyclopentapyrrole ring and the dioxolane group. The presence of the tert-butyl ester group enhances its stability and lipophilicity. The molecular structure plays a crucial role in its biological activity and pharmacokinetics .


Chemical Reactions Analysis

SGC09822 may participate in various chemical reactions, including hydrolysis, ester cleavage, and potential interactions with other functional groups. Investigating its reactivity and potential transformations is essential for understanding its behavior in different environments .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used in the construction of complex molecules due to its reactive spirocyclic and dioxolane moieties. For instance, it can undergo various transformations to create novel heterocyclic compounds with potential pharmacological activities .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group’s introduction into heterocycles can significantly enhance biological activity. This compound, with its tert-butyl moiety, could be used to synthesize new drug candidates with improved pharmacokinetic properties .

Catalysis

The tert-butyl group can influence the steric and electronic properties of catalysts. This compound could be employed in the development of new organocatalysts that facilitate asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .

properties

IUPAC Name

tert-butyl spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)15-8-10-6-14(7-11(10)9-15)17-4-5-18-14/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKAUFKZZQLHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 3
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 5
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

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